molecular formula C14H14N2O4 B14206654 Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- CAS No. 823235-08-1

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-

Katalognummer: B14206654
CAS-Nummer: 823235-08-1
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: MRIAIJAKKPHUEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is a complex organic compound with the molecular formula C11H12N2O4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- typically involves multiple steps, starting from the appropriate benzamide derivative. The process often includes acetylation and subsequent reactions with propargylamine under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its propynyl group, in particular, allows for unique interactions and reactions not observed in simpler benzamide derivatives .

Eigenschaften

CAS-Nummer

823235-08-1

Molekularformel

C14H14N2O4

Molekulargewicht

274.27 g/mol

IUPAC-Name

[2-oxo-2-[2-(prop-2-ynylcarbamoyl)anilino]ethyl] acetate

InChI

InChI=1S/C14H14N2O4/c1-3-8-15-14(19)11-6-4-5-7-12(11)16-13(18)9-20-10(2)17/h1,4-7H,8-9H2,2H3,(H,15,19)(H,16,18)

InChI-Schlüssel

MRIAIJAKKPHUEY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(=O)NC1=CC=CC=C1C(=O)NCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.